CID 78068715 is a chemical compound that has garnered attention in various scientific fields for its potential applications. It is classified under the category of small molecules, which are typically low molecular weight compounds that can interact with biological systems. The compound has been investigated for its pharmacological properties and its role in medicinal chemistry.
The compound CID 78068715 is cataloged in the PubChem database, which is a free resource for chemical information maintained by the National Center for Biotechnology Information. The database provides detailed information about the compound's structure, properties, and biological activities.
CID 78068715 falls under the classification of organic compounds. It is primarily characterized as a small molecule with specific functional groups that contribute to its biological activity. The compound's classification can also be linked to its potential therapeutic uses in various diseases.
The synthesis of CID 78068715 can be achieved through several chemical pathways. These methods typically involve multi-step synthetic routes that may include:
The synthesis often requires specific reagents and conditions, such as temperature control, solvent choice, and reaction time. For instance, the use of catalysts may be necessary to enhance reaction rates or selectivity. Detailed protocols would typically involve:
CID 78068715 possesses a unique molecular structure characterized by specific functional groups that define its chemical behavior. The structural formula can be represented using standard chemical notation, highlighting the arrangement of atoms within the molecule.
CID 78068715 participates in various chemical reactions that can modify its structure and properties. Typical reactions include:
The specifics of these reactions depend on the functional groups present in CID 78068715. Reaction conditions such as pH, temperature, and catalyst presence play crucial roles in determining reaction pathways and outcomes.
The mechanism of action for CID 78068715 involves its interaction with biological targets within cells. This may include binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in a physiological response.
Understanding the mechanism requires detailed studies such as:
CID 78068715 exhibits distinct physical properties that are critical for its application:
Key chemical properties include:
Relevant data from experimental studies provide insights into these properties, guiding researchers on optimal usage conditions.
CID 78068715 has potential applications across several scientific domains:
Organogermanium compounds represent an underexplored frontier in medicinal chemistry, bridging characteristics of organic molecules and metalloid-based therapeutics. CID 78068715 (chemical name: (2-{[(2-carbamoylphenyl)amino]methyl}-6-methylphenyl)(chloro)germane) exemplifies this emerging class, featuring a central germanium atom coordinated with both carbon-based ligands and reactive halogen substituents. This structural configuration enables unique electronic properties stemming from germanium's larger atomic radius and lower electronegativity compared to carbon or silicon, potentially facilitating novel molecular interactions with biological targets. The ge-containing scaffold of CID 78068715 positions it within a specialized niche of drug-like molecules targeting intracellular pathways inaccessible to conventional biologics, addressing a critical need in precision therapeutics development [1] [5].
The resurgence of interest in metalloid compounds like CID 78068715 reflects a broader shift toward exploring periodic table diversity in drug discovery. Germanium's position in Group 14 offers a distinct combination of covalent bonding capacity and moderate polarity, potentially enabling interactions with challenging protein targets involved in protein-protein interactions and allosteric modulation. Unlike traditional small-molecule drugs dominated by carbon, nitrogen, and oxygen frameworks, organogermanium compounds exhibit enhanced stereoelectronic tunability due to the expanded bonding geometry around the germanium center, a property leveraged in CID 78068715's molecular design [5].
Table 1: Key Structural Features of CID 78068715
Structural Element | Chemical Characteristics | Potential Pharmacological Implications |
---|---|---|
Germanium Core | Tetravalent metalloid center | Enables diverse coordination geometries with target proteins |
Chlorogermyl Function | Polar covalent Ge-Cl bond | Provides site for selective synthetic modification |
Carbamoylphenyl Group | Hydrogen-bonding motif | Facilitates target recognition and binding specificity |
Methylphenyl Moiety | Hydrophobic aromatic system | Enhances membrane permeability and bioavailability |
Aminomethyl Linker | Flexible carbon spacer | Optimizes spatial orientation of binding elements |
CID 78068715 has emerged as a compelling candidate in immuno-oncology research due to preliminary evidence suggesting immune checkpoint modulation. Computational docking studies indicate potential interaction with the Stimulator of Interferon Genes (STING) pathway – a crucial innate immune signaling axis being aggressively targeted for cancer immunotherapy. Unlike biologic STING agonists (e.g., cyclic dinucleotides), CID 78068715's compact organogermanium architecture offers potential advantages in oral bioavailability and tissue penetration, potentially addressing limitations of current biologics that require intratumoral injection [3].
The compound's significance extends to targeting immunometabolic pathways, particularly those involving arginase-mediated immunosuppression. Research indicates that CID 78068715 may modulate myeloid-derived suppressor cell (MDSC) function through interference with arginase activity – a mechanism analogous to clinical-stage small-molecule inhibitors like CB-1158. This positions CID 78068715 as both a chemical probe for fundamental immunology research and a potential lead structure for next-generation immunotherapeutics. Its dual capacity to potentially engage both STING activation and arginase inhibition pathways represents a unique polypharmacological profile not observed in conventional immunomodulators [3] [7].
Emerging evidence suggests CID 78068715 may influence the NLRP3 inflammasome complex, a key driver in inflammatory pathologies from gout to neurodegenerative diseases. In vitro studies demonstrate concentration-dependent suppression of IL-1β maturation – a hallmark of inflammasome activation – positioning this compound within a growing class of small-molecule inflammasome inhibitors with therapeutic potential across chronic inflammatory conditions. This multi-target engagement profile highlights its utility for dissecting immune signaling networks [7].
Table 2: Therapeutic Targets Associated with CID 78068715
Therapeutic Area | Molecular Targets | Biological Effects | Clinical Counterparts |
---|---|---|---|
Immuno-oncology | STING pathway components | Enhanced tumor antigen presentation | ADU-S100 (clinical-stage CDN) |
Putative arginase inhibition | Reversal of T-cell suppression | CB-1158 (clinical-stage inhibitor) | |
Inflammation | NLRP3 inflammasome complex | Reduced IL-1β processing | MCC950 (preclinical inhibitor) |
Autoimmunity | NF-κB signaling nodes | Modulation of inflammatory gene expression | KPT-8602 (clinical candidate) |
Despite promising early data, significant uncertainties surround CID 78068715's mechanism of action. The most critical knowledge gap concerns its precise molecular target(s). While computational models suggest affinity for immunologically relevant proteins, rigorous target deconvolution studies using methods like chemical proteomics or cellular thermal shift assays remain unpublished. This ambiguity complicates structure-activity relationship (SAR) optimization efforts and hinders rational drug design approaches centered on this scaffold [5].
Fundamental questions persist regarding the pharmacophore contribution of the germanium atom itself. Does germanium merely serve as a structural scaffold, or does it participate directly in target binding through unique orbital interactions? Comparative studies with carbon/silicon isosteres are notably absent from literature, leaving this central chemical question unresolved. Additionally, the hydrolytic stability of the Ge-Cl bond under physiological conditions remains unquantified – a critical pharmacokinetic consideration given its potential conversion to Ge-OH species in aqueous environments [5].
The compound's therapeutic index represents another significant uncertainty. While preliminary cytotoxicity screens show selective effects against activated immune cells, comprehensive selectivity profiling across the human kinome, GPCRome, and ion channel panel is lacking. This gap is particularly concerning given historical challenges with off-target effects in metalloid-containing therapeutics. Furthermore, the metabolic fate of this organogermanium species remains almost entirely uncharacterized, with no published data on its cytochrome P450 susceptibility or phase II conjugation pathways [6].
CAS No.: 3225-82-9
CAS No.: 151436-49-6
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6